molecular formula C15H17N5O3 B216074 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

Cat. No. B216074
M. Wt: 315.33 g/mol
InChI Key: IZNSLLCZSXPEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine, also known as BDBOG, is a synthetic compound that has gained attention in scientific research due to its potential medicinal properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine is not fully understood, but it is believed to act on various cellular pathways involved in cancer growth and inflammation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis by activating caspase enzymes. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine inhibits the growth of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has a hypoglycemic effect, reduces inflammation, and inhibits the growth of tumors.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has limitations as well, including its poor solubility in water and limited stability in solution.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine. One area of interest is the development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine derivatives with improved solubility and stability. Another area of interest is the investigation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine and to determine its safety and efficacy in vivo.

Synthesis Methods

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5,6-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylic acid. This reaction produces the intermediate compound, which is then reacted with guanidine to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has also been found to have anti-inflammatory properties, which may make it useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has been shown to have a hypoglycemic effect, indicating its potential as a treatment for diabetes.

properties

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H17N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-10-3-4-11-12(7-10)23-6-5-22-11/h3-4,7H,5-6H2,1-2H3,(H4,16,17,18,19,20,21)

InChI Key

IZNSLLCZSXPEKR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=NC1=O)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3)C

SMILES

CC1=C(NC(=NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=C(NC(=NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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